

Introduction: The Significance of Bismuth Triiodide in Modern Materials Science

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Compound of Interest

Compound Name: *Bismuth iodide*

CAS No.: 7787-64-6

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Bismuth triiodide (BiI_3) is a compelling semiconductor material that has garnered significant attention for its potential in a variety of advanced applications, including room-temperature radiation detection and photovoltaics.[1][2][3] Its notable properties, such as a high atomic number, high density, and a suitable band gap, make it an attractive, non-toxic alternative to lead-based materials.[4] A fundamental understanding of its crystallographic properties is paramount for researchers and scientists aiming to harness its full potential. The performance and stability of BiI_3 -based devices are intrinsically linked to the perfection, orientation, and fundamental parameters of its crystal lattice.

This guide provides a comprehensive exploration of the crystal structure and lattice parameters of BiI_3 , grounded in established experimental data and theoretical calculations. We will delve into the nuances of its layered atomic arrangement, present its key lattice constants, and outline a standard experimental workflow for its characterization, thereby offering a robust resource for professionals in materials science and drug development.

The Fundamental Crystal Structure of BiI_3

At ambient conditions, bismuth triiodide crystallizes in the trigonal crystal system, belonging to the rhombohedral lattice system.[1][5][6] The most commonly reported and stable phase is described by the space group R-3 (No. 148).[1][5][6][7]

A Layered van der Waals Material

The structure of BiI_3 is fundamentally a two-dimensional (2D), layered framework.^{[2][5][8]} This architecture consists of sandwiches of I-Bi-I atomic planes. Within each layer, strong, primarily ionic bonds exist between the bismuth and iodine atoms.^{[1][9]} These layers are then stacked along the c-axis and are held together by significantly weaker van der Waals forces.^{[1][9]} This weak interlayer bonding is responsible for many of BiI_3 's characteristic properties, including its mechanical softness and the ability to be exfoliated into thin nanosheets.

The stacking sequence of the layers typically follows an ABC pattern, characteristic of a rhombohedral structure.^[9] However, the low energy barrier for layer sliding can lead to the formation of stacking faults and polytypes, which can influence the material's electronic and optical properties.^{[10][11][12]}

Atomic Coordination and Bonding

The fundamental building block of the BiI_3 layer is the BiI_6 octahedron.^{[2][5][8]} Each bismuth (Bi^{3+}) cation is octahedrally coordinated, bonded to six equivalent iodide (I^-) anions. These BiI_6 octahedra share edges to form a continuous 2D sheet.^{[5][7]} This arrangement is related to the Cadmium Iodide (CdI_2) crystal structure, with the distinction that in BiI_3 , only two-thirds of the available octahedral cation sites within the hexagonally close-packed iodine lattice are occupied by bismuth atoms.^{[2][8]}

The Bi-I bond lengths are typically reported in the range of 3.09 Å to 3.13 Å.^{[5][7]} The near-symmetrical coordination of the Bi^{3+} ion results in its $6s^2$ lone pair of electrons being stereochemically inactive, a key feature of its electronic structure.^{[2][8]}

Lattice Parameters of Bismuth Triiodide

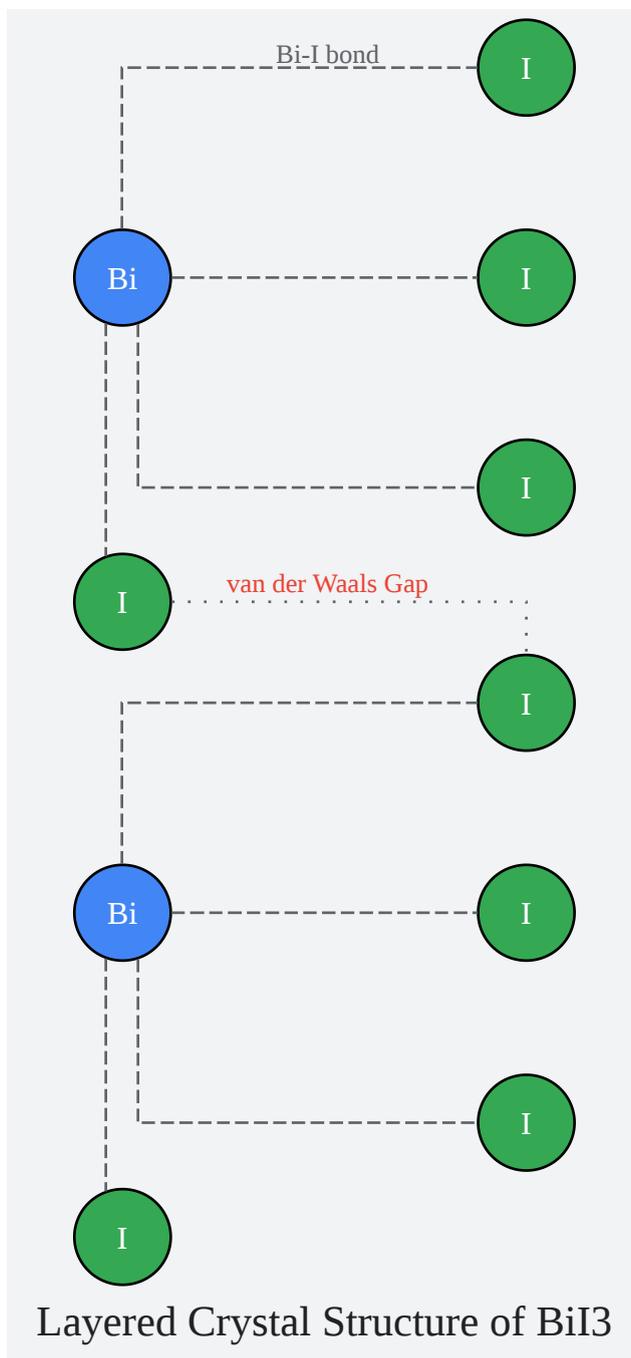
The lattice parameters define the size and shape of the unit cell. For the conventional hexagonal setting of the BiI_3 rhombohedral structure, the key parameters are the lattice constants 'a' (the basal plane lattice parameter) and 'c' (the stacking axis lattice parameter), with angles $\alpha = \beta = 90^\circ$ and $\gamma = 120^\circ$. Due to variations in experimental conditions and analytical methods, slightly different values are reported in the literature.

Parameter	Materials Project[5]	Experimental (XRD) [13]	Experimental (XRD) [1]
Crystal System	Trigonal	Hexagonal	Rhombohedral
Space Group	R-3 (148)	R-3 (148)	R-3 (148)
Lattice Constant 'a' (Å)	7.67	7.52	7.519
Lattice Constant 'c' (Å)	21.64	20.72	20.721
Unit Cell Volume (Å ³)	1103.44	1081.07	1079.9
Density (g/cm ³)	5.32	~5.78	5.778[6]

Note: The density values can vary based on the precise lattice parameters used for calculation.

Visualizing the BiI₃ Crystal Structure

To better understand the atomic arrangement, a diagram of the layered BiI₃ structure is presented below. This visualization highlights the edge-sharing BiI₆ octahedra forming the layers and the stacking of these layers.



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Caption: Schematic of the layered BiI₃ crystal structure showing van der Waals gaps.

Experimental Protocol: Determining Crystal Structure via Powder X-Ray Diffraction (XRD)

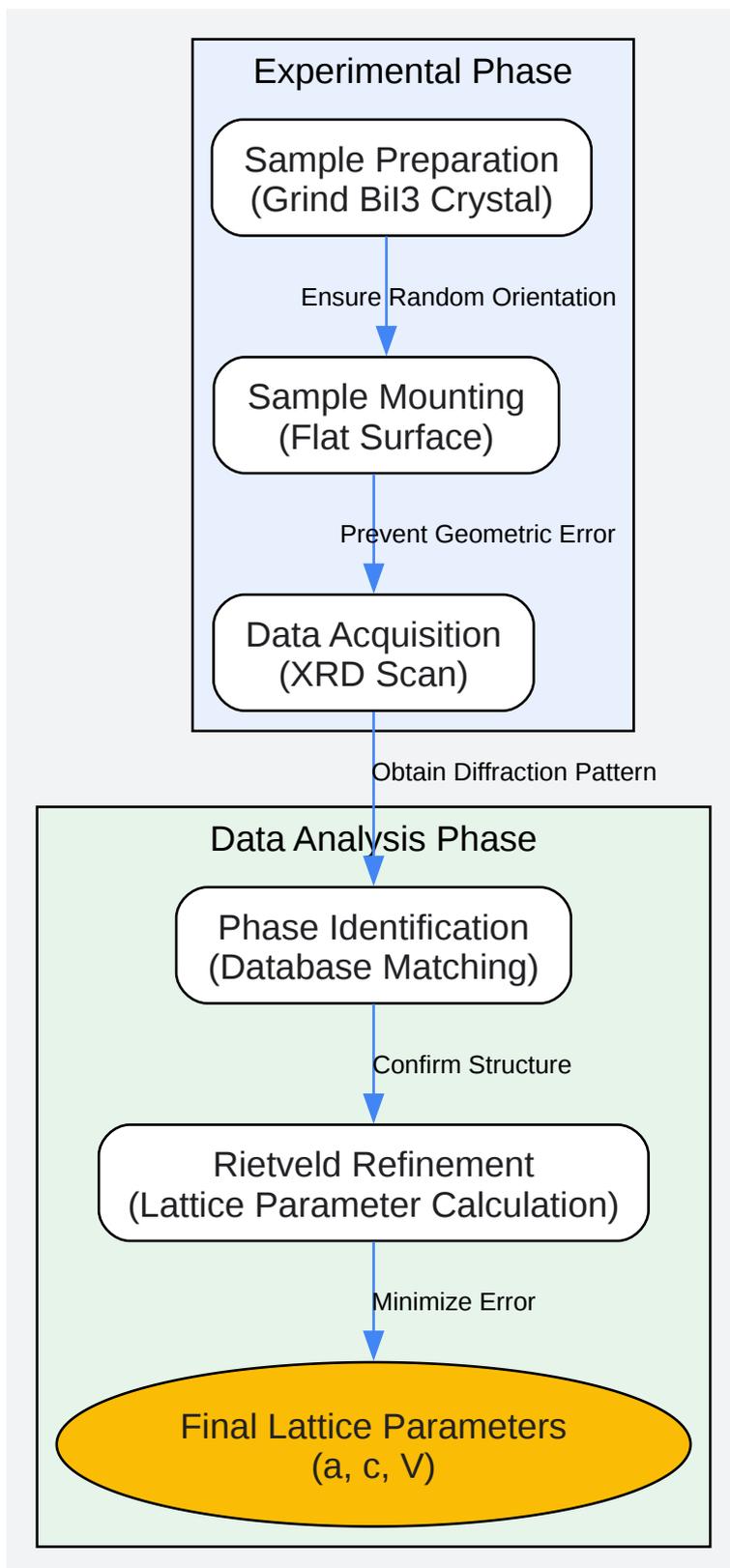
Powder X-ray Diffraction (XRD) is the cornerstone technique for verifying the crystal structure and determining the lattice parameters of a polycrystalline material like BiI_3 . The underlying principle is Bragg's Law ($n\lambda = 2d \sin\theta$), where diffraction peaks occur at specific angles corresponding to the lattice plane spacings (d-spacings) of the crystal.

Step-by-Step Methodology

- Sample Preparation:
 - Objective: To obtain a sample with randomly oriented crystallites to ensure all possible diffraction planes are sampled.
 - Procedure: A small amount of high-purity BiI_3 single crystal or bulk material is ground into a fine, homogenous powder using an agate mortar and pestle. The fine powder minimizes preferred orientation effects.
 - Causality: Grinding breaks the larger crystal into thousands of tiny crystallites. If the crystallites are randomly oriented, then for any given set of crystal planes, there will be a statistically significant number of them oriented correctly to satisfy the Bragg condition and produce a diffraction peak.
- Sample Mounting:
 - Objective: To present a flat, smooth surface of the powder to the X-ray beam.
 - Procedure: The powder is carefully packed into a sample holder (e.g., a zero-background silicon holder or a standard aluminum holder). The surface is gently flattened with a glass slide to ensure it is coplanar with the goniometer axis.
 - Causality: A flat surface is critical to prevent geometric errors that can shift the observed peak positions, leading to inaccurate lattice parameter calculations.
- XRD Data Acquisition:
 - Objective: To record the intensity of diffracted X-rays as a function of the scattering angle (2θ).

- Instrument: A standard powder diffractometer equipped with a Cu K α radiation source ($\lambda \approx 1.54 \text{ \AA}$) is typically used.
- Procedure: The sample is scanned over a wide angular range (e.g., 10° to $90^\circ 2\theta$) with a defined step size (e.g., 0.02°) and dwell time per step.
- Causality: Scanning through a range of angles allows for the detection of all characteristic diffraction peaks for the BiI₃ structure within that range.
- Data Analysis:
 - Phase Identification: The experimental diffraction pattern (a plot of intensity vs. 2θ) is compared with standard patterns from a crystallographic database (e.g., the ICDD Powder Diffraction File). A successful match confirms the material is indeed BiI₃ with the expected R-3 space group.[\[13\]](#)
 - Lattice Parameter Refinement (Rietveld Refinement): This is a powerful computational method for extracting precise information.
 - Objective: To refine a theoretical crystal structure model until the calculated diffraction pattern matches the experimental one as closely as possible.
 - Procedure: Using specialized software, an initial structural model for BiI₃ (including approximate lattice parameters and atomic positions) is used to generate a theoretical pattern. The software then iteratively adjusts the lattice parameters, peak shape parameters, and other structural variables to minimize the difference between the calculated and observed patterns.
 - Trustworthiness: The quality of the refinement is assessed by statistical indicators (e.g., Rwp, χ^2). Low values indicate a good fit and therefore trustworthy, high-precision lattice parameters.

Workflow Diagram



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Caption: Experimental workflow for determining BiI_3 lattice parameters using XRD.

Factors Influencing Crystallographic Parameters

It is crucial for researchers to recognize that the crystal structure and lattice parameters of BiI_3 are not immutable. They can be influenced by external conditions:

- **Pressure:** BiI_3 undergoes pressure-induced structural changes. At approximately 8.8 GPa, a phase transition from the ambient rhombohedral structure to a monoclinic structure has been observed.[\[13\]](#)[\[14\]](#)
- **Temperature:** Like most materials, the lattice parameters of BiI_3 will exhibit thermal expansion, leading to slight changes with temperature.
- **Synthesis Method:** The method of crystal growth (e.g., Bridgman, physical vapor transport, solution processing) can influence crystallinity, defect density, and the prevalence of stacking faults, which may subtly affect the average measured lattice parameters.[\[2\]](#)[\[4\]](#)

Conclusion

Bismuth triiodide possesses a well-defined rhombohedral crystal structure (space group R-3) characterized by a layered arrangement of edge-sharing BiI_6 octahedra held together by weak van der Waals forces. Its lattice parameters, approximately $a = 7.5\text{-}7.7 \text{ \AA}$ and $c = 20.7\text{-}21.6 \text{ \AA}$, are precisely determined using standard techniques like X-ray diffraction coupled with Rietveld refinement. A thorough understanding and precise characterization of these fundamental crystallographic properties are indispensable for the rational design and optimization of BiI_3 -based devices, paving the way for advancements in radiation detection, photovoltaics, and other emerging technologies.

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